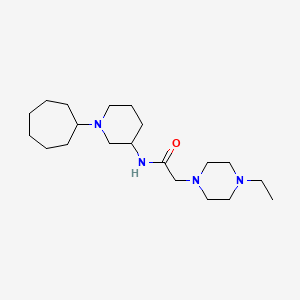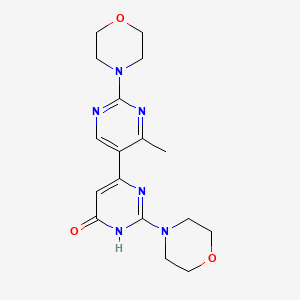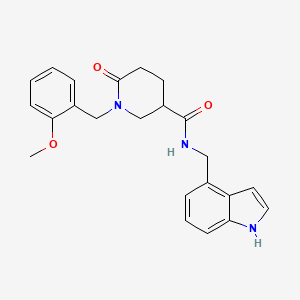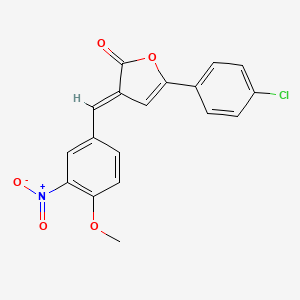
2-(4-methylpentyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylpentyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine, also known as MPCC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. MPCC is a synthetic compound that belongs to the family of morpholine derivatives.
Wirkmechanismus
The mechanism of action of 2-(4-methylpentyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting the production of inflammatory cytokines and modulating the activity of various enzymes. This compound has also been found to interact with various receptors in the body, including the cannabinoid receptors.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and inhibit the growth of various bacteria. This compound has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-methylpentyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine in lab experiments is its potential to have a wide range of applications. This compound has been studied for its potential use in various fields of research, including cancer research, neurodegenerative disease research, and anti-bacterial research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-methylpentyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine. One potential direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Another direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the potential of this compound as an anti-cancer and anti-bacterial agent.
Conclusion:
In conclusion, this compound is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. It has been studied extensively for its anti-inflammatory, anti-cancer, and anti-bacterial properties, as well as its neuroprotective effects. The synthesis method of this compound involves the reaction of 4-(1H-pyrazol-4-ylcarbonyl)morpholine with 4-methylpentanoyl chloride. While this compound has several advantages for lab experiments, such as its potential to have a wide range of applications, it also has limitations, such as its limited solubility in water. There are several future directions for the study of this compound, including further investigation of its anti-inflammatory properties and its potential use in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of 2-(4-methylpentyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine involves the reaction of 4-(1H-pyrazol-4-ylcarbonyl)morpholine with 4-methylpentanoyl chloride. The reaction takes place in the presence of a base and a solvent. The resulting product is then purified using column chromatography. The yield of the synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
2-(4-methylpentyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine has been found to have potential applications in various fields of scientific research. It has been studied extensively for its anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
[2-(4-methylpentyl)morpholin-4-yl]-(1H-pyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-11(2)4-3-5-13-10-17(6-7-19-13)14(18)12-8-15-16-9-12/h8-9,11,13H,3-7,10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYOQGXZXMVSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C(=O)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{methyl[4-(methylthio)benzyl]amino}-1-phenylethanol](/img/structure/B6031450.png)

![1-(2-methoxyethyl)-5-(1'H-spiro[indene-1,4'-piperidin]-1'-ylcarbonyl)-2-piperidinone](/img/structure/B6031464.png)
![1-[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6031470.png)
![1'-methyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6031478.png)
![2-pyridin-2-yl-7-(4,4,4-trifluorobutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6031491.png)
![2-{4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6031495.png)
![ethyl 4-({2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoyl}amino)benzoate](/img/structure/B6031498.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-methoxybenzamide](/img/structure/B6031503.png)

![3-[1-(2-chloro-6-fluorobenzyl)-3-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B6031539.png)
![2-[(benzylideneamino)oxy]-N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide](/img/structure/B6031553.png)

